molecular formula C30H29N3O5 B050881 Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 215190-27-5

Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B050881
M. Wt: 511.6 g/mol
InChI Key: ZSJFVKWLUVYERT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound and its derivatives can be synthesized through multiple steps involving key techniques like reductive amination, intramolecular acetalization, and orthogonal protection suitable for peptide synthesis. For instance, Yao et al. (1999) reported the synthesis of N-Fmoc 4-(O-tert-butyl carboxymethyl)phenylalanine and its difluoro homologue in high enantiomeric purity, highlighting its potential use for signal transduction studies (Yao et al., 1999). Additionally, Velupula et al. (2021) demonstrated the ultrasound-assisted synthesis of 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives, showcasing the method's advantages such as environmental friendliness and energy efficiency (Velupula et al., 2021).

Molecular Structure Analysis

Detailed structural characterization of related compounds has been achieved through various spectral analyses. For example, Guillon et al. (2020) synthesized a derivative starting from 2-nitroaniline, with its structure confirmed by FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis, showing its cytotoxic potential against leukemia cell lines (Guillon et al., 2020).

Chemical Reactions and Properties

The compound's chemical reactivity is demonstrated in the synthesis of peptidomimetics and pharmacologically active molecules. Sureshbabu et al. (2010) highlighted the synthesis of 1,4-substituted 1,2,3-triazole-based unnatural amino acids using the click reaction, underlining the compound's versatility in organic synthesis (Sureshbabu et al., 2010).

Scientific Research Applications

Receptor Ligand Development

Research has identified compounds related to Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one as high-affinity ligands for specific receptors such as the ORL1 (orphanin FQ/nociceptin) receptor. For instance, compounds exhibiting high affinity and selectivity for the ORL1 receptor and behaving as full agonists in biochemical assays were developed, indicating their potential in modulating receptor activity (Röver et al., 2000).

Synthesis Methodologies

A novel approach to synthesizing derivatives of 1,3,8-triazaspiro[4.5]decan-4-one involves ultrasound-assisted synthesis methods, demonstrating advantages such as environmental friendliness, energy efficiency, and greater selectivity under ambient conditions (Velupula et al., 2021).

Antibacterial and Anti-inflammatory Materials

The development of biomedical materials benefits from the exploration of Fmoc-modified amino acids and peptides, showcasing their potential in applications such as cell cultivation, drug delivery, and the fabrication of functional materials with antibacterial and anti-inflammatory properties (Tao et al., 2016). Specifically, the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated building blocks have been highlighted, along with their successful integration into resin-based composites without compromising mechanical and optical properties (Schnaider et al., 2019).

Analytical Applications

The use of Fmoc derivatives in analytical chemistry, such as the characterization of catecholamines and other compounds by high-performance liquid chromatography and mass spectrometry, demonstrates the utility of Fmoc-related compounds in enhancing detection and analysis methods (Chen et al., 1999).

properties

IUPAC Name

2-[8-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O5/c34-27(35)18-32-20-33(21-8-2-1-3-9-21)30(28(32)36)14-16-31(17-15-30)29(37)38-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,26H,14-20H2,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJFVKWLUVYERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373299
Record name AGN-PC-0KKKWF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

CAS RN

215190-27-5
Record name 8-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0KKKWF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid
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